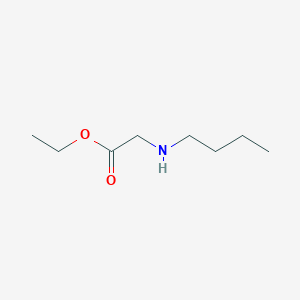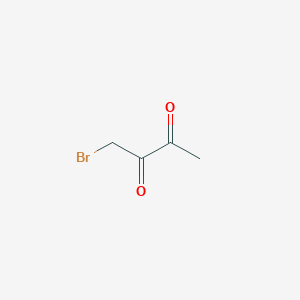
1-Bromobutane-2,3-dione
Übersicht
Beschreibung
The compound 1-Bromobutane-2,3-dione does not directly appear in the provided papers. However, the papers do discuss related brominated compounds and their properties, which can provide indirect insights into the characteristics of brominated diones. For instance, the solubility of brominated pyrrole dione in various solvents is studied, which might suggest similar solubility trends for 1-Bromobutane-2,3-dione due to the presence of the bromine atom and the dione moiety .
Synthesis Analysis
The synthesis of 1-Bromobutane-2,3-dione is not explicitly covered in the provided papers. However, an analogous process is described for 1-bromobutane, which is synthesized from n-butyl alcohol using red phosphorus and liquid bromine with sulfuric acid as a catalyst . This method could potentially be adapted for the synthesis of 1-Bromobutane-2,3-dione by modifying the starting materials and reaction conditions to incorporate the dione functionality.
Molecular Structure Analysis
While the molecular structure of 1-Bromobutane-2,3-dione is not analyzed in the papers, the structure of a related compound, 3,5,7-Cyclooctatriene-1,2-dione, and its 3-bromo derivative is characterized using 1H-NMR spectroscopy . This suggests that NMR spectroscopy could be a valuable tool for analyzing the molecular structure of 1-Bromobutane-2,3-dione as well.
Chemical Reactions Analysis
The papers do not provide information on the chemical reactions specifically involving 1-Bromobutane-2,3-dione. However, the synthesis paper for 1-bromobutane discusses the optimization of reaction conditions, which could be relevant for understanding the reactivity of brominated compounds in general . Additionally, the characterization of the 3-bromo derivative of cyclooctatriene dione through chemical reactions could offer insights into the reactivity of brominated diones .
Physical and Chemical Properties Analysis
The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents is thoroughly investigated, providing a comprehensive understanding of how brominated diones behave in different solvent environments . This information could be extrapolated to predict the solubility behavior of 1-Bromobutane-2,3-dione in similar solvents. The study also employs mathematical models to correlate the solubility data, which could be useful for modeling the solubility of 1-Bromobutane-2,3-dione .
Wissenschaftliche Forschungsanwendungen
Synthesis of Organic Compounds
1-Bromobutane-2,3-dione has been explored in the synthesis of various organic compounds. For instance, cyclopentane-1,2-dione, a derivative of 1-Bromobutane-2,3-dione, is used as an intermediate in synthesizing compounds like propellanes, iso-coumarones, and pyrazines. It also shows potential as a precursor for the sesquiterpene, modhephene (Wrobel & Cook, 1980).
Alkylation Reactions
The compound is useful in alkylation reactions, particularly through its Cu(II) complexes. In research, 1-bromobutane-2,3-dione, via its copper(II) complexes, facilitates the alkylation of β-diketones like 3-methylpentane-2,4-dione and 2-methyl-1-phenylbutane-1,3-dione (Lloris, Marquet, & Moreno-Mañas, 1990).
Catalysis in Heck and Suzuki Reactions
1,3-Dicarbonyl compounds such as 1-bromobutane-2,3-dione have been identified as efficient and cost-effective phosphine-free ligands for palladium-catalyzed Heck and Suzuki reactions, useful in the synthesis of complex organic molecules (Cui, Li, Liu, & Guo, 2007).
Fluorescent Dye Synthesis
This compound has been used in synthesizing new types of fluorescent styryl dyes. These dyes exhibit strong fluorescence in both solution and solid states, making them significant for electroluminescence (EL) applications in EL devices (Jaung, Matsuoka, & Fukunishi, 1997).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 1-Bromobutane-2,3-dione are not available, oxacyclopropane rings, also called epoxide rings, are useful reagents that may be opened by further reaction to form anti vicinal diols . This suggests potential future applications in the synthesis of complex organic compounds.
Eigenschaften
IUPAC Name |
1-bromobutane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c1-3(6)4(7)2-5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJZUQSKSVMXON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449548 | |
| Record name | 1-bromobutane-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromobutane-2,3-dione | |
CAS RN |
5308-51-0 | |
| Record name | 1-bromobutane-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromobutane-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




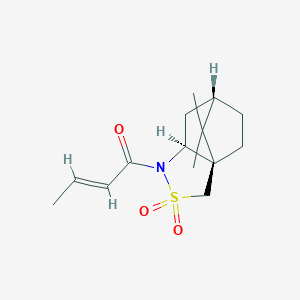
![[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)](/img/structure/B1278393.png)
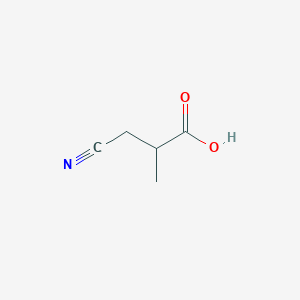



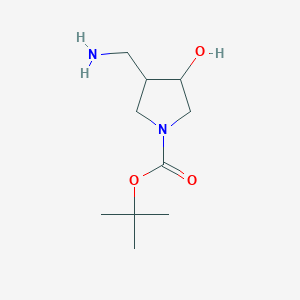
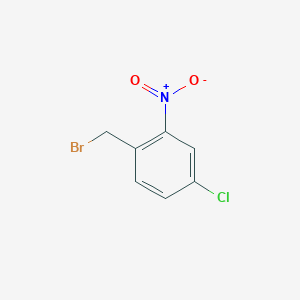
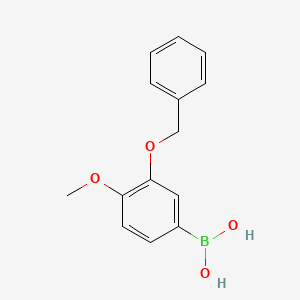

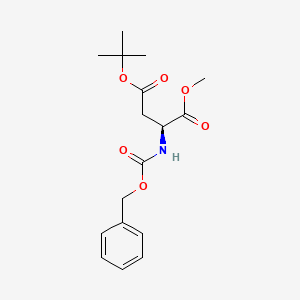
![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)
